Immunosuppressant-1

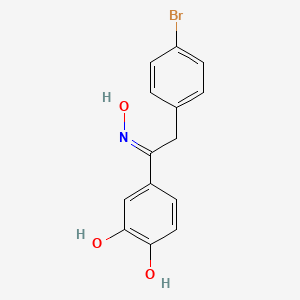

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H12BrNO3 |

|---|---|

Molecular Weight |

322.15 g/mol |

IUPAC Name |

4-[(E)-C-[(4-bromophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,2-diol |

InChI |

InChI=1S/C14H12BrNO3/c15-11-4-1-9(2-5-11)7-12(16-19)10-3-6-13(17)14(18)8-10/h1-6,8,17-19H,7H2/b16-12+ |

InChI Key |

QMXNEVOYCHZVSJ-FOWTUZBSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N\O)/C2=CC(=C(C=C2)O)O)Br |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)C2=CC(=C(C=C2)O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tacrolimus (as "Immunosuppressant-1")

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus, a potent macrolide lactone, is a cornerstone of immunosuppressive therapy, primarily utilized in the prophylaxis of allogeneic organ transplant rejection.[1][2] Discovered in a soil sample containing the bacterium Streptomyces tsukubaensis, its mechanism of action is centered on the inhibition of T-lymphocyte activation, a critical step in the adaptive immune response that mediates graft rejection.[3] This technical guide provides a detailed overview of the molecular mechanism of action of tacrolimus, supported by quantitative data, experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Core Mechanism of Action: Calcineurin Inhibition

The primary immunosuppressive effect of tacrolimus is achieved through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4] In the initial stages of T-cell activation, the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC) triggers a cascade of intracellular signaling events, leading to an increase in intracellular calcium levels. This rise in calcium activates calcineurin.

Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it binds to the promoter regions of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor, crucial for the proliferation and differentiation of T-cells, thereby amplifying the immune response.

Tacrolimus disrupts this signaling cascade by first binding to an intracellular protein called FKBP-12 (FK506-binding protein). The resulting tacrolimus-FKBP-12 complex then binds to and inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of NFAT, consequently blocking its nuclear translocation and the subsequent transcription of IL-2 and other cytokine genes, including IL-3, IL-4, IL-5, GM-CSF, and TNF-α. The net effect is a profound suppression of T-cell-mediated immunity.

Beyond its primary effect on the calcineurin-NFAT pathway, tacrolimus has also been shown to inhibit the JNK and p38 mitogen-activated protein kinase (MAPK) pathways in T-lymphocytes.

Signaling Pathway of Tacrolimus

Caption: Mechanism of action of Tacrolimus in T-cell activation.

Quantitative Data

The clinical efficacy of tacrolimus is closely linked to maintaining drug concentrations within a narrow therapeutic window. Therapeutic drug monitoring (TDM) of whole blood trough concentrations is standard practice to ensure optimal immunosuppression while minimizing toxicity.

Table 1: Therapeutic Trough Concentrations of Tacrolimus in Whole Blood

| Transplant Type | Time Post-Transplant | Target Trough Level (ng/mL) |

| Kidney | < 1 month | 8 - 12 |

| 1 - 3 months | 6 - 9 | |

| > 3 months | 4 - 8 | |

| Liver | < 1 month | 6 - 9 |

| 1 - 3 months | 4 - 8 | |

| > 3 months | 4 - 6 | |

| > 12 months | 3 - 5 | |

| Heart | < 3 months | 9 - 12 |

| 3 - 6 months | 8 - 9 | |

| 6 - 12 months | 6 - 8 | |

| > 12 months | 4 - 8 |

Data compiled from various sources, including British Columbia Transplant Guidelines. Target levels may vary by institution and patient-specific factors.

Table 2: Comparative Clinical Trial Data (Tacrolimus vs. Cyclosporin)

| Outcome | Tacrolimus | Cyclosporin | Study Type |

| Incidence of Acute Rejection | Lower | Higher | Prospective and historically controlled studies in renal and hepatic transplantation |

| Chronic Rejection Rates | Lower | Higher | Large randomized liver transplantation trial |

| Patient and Graft Survival | Similar | Similar | Renal and hepatic transplantation studies |

| Incidence of Diabetes Mellitus | More common | Less common | Large multicenter clinical trials |

| Incidence of Neurotoxicity | More common | Less common | Large multicenter clinical trials |

| Incidence of Nephrotoxicity | More common | Less common | Large multicenter clinical trials |

| Incidence of Hyperlipidemia | Less common | More common | Comparative studies |

| Incidence of Hypertension | Less common | More common | Comparative studies |

| Incidence of Hirsutism | Less common | More common | Comparative studies |

| Incidence of Gingival Hyperplasia | Less common | More common | Comparative studies |

Experimental Protocols

The quantification of tacrolimus in whole blood is critical for therapeutic drug monitoring. The two primary methodologies employed are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Quantification of Tacrolimus in Whole Blood using Homogeneous Enzyme Immunoassay

Principle: This assay is based on the competition between tacrolimus in the patient sample and tacrolimus labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for binding to a specific anti-tacrolimus antibody. The enzyme activity is directly proportional to the concentration of tacrolimus in the sample.

Materials:

-

Whole blood sample collected in an EDTA tube

-

Immunoassay reagents (containing anti-tacrolimus antibody, G6PDH-labeled tacrolimus, and substrate)

-

Calibrators and controls

-

Automated clinical chemistry analyzer

Procedure:

-

Sample Preparation: Allow all reagents, calibrators, controls, and patient samples to equilibrate to room temperature.

-

Assay Performance: The assay is performed on an automated clinical chemistry analyzer according to the manufacturer's instructions. The analyzer automates the mixing of the sample with the assay reagents and measures the rate of absorbance change photometrically.

-

Calibration: A calibration curve is generated using a set of calibrators with known tacrolimus concentrations.

-

Quality Control: Run control samples at different concentrations to ensure the accuracy and precision of the assay.

-

Data Analysis: The analyzer's software automatically calculates the tacrolimus concentration in the patient sample by interpolating the result from the calibration curve.

Protocol 2: Quantification of Tacrolimus in Whole Blood using LC-MS/MS

Principle: LC-MS/MS is a highly specific and sensitive method for the quantification of tacrolimus. The method involves chromatographic separation of tacrolimus from other blood components, followed by ionization and mass spectrometric detection.

Materials:

-

Whole blood sample collected in an EDTA tube

-

Internal standard (e.g., ascomycin or a stable isotope-labeled tacrolimus)

-

Protein precipitation reagent (e.g., zinc sulfate, methanol, or acetonitrile)

-

LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)

Procedure:

-

Sample Preparation (Protein Precipitation): a. To a known volume of whole blood, add a known amount of internal standard. b. Add the protein precipitation reagent and vortex vigorously to precipitate proteins. c. Centrifuge the sample to pellet the precipitated proteins. d. Transfer the supernatant containing tacrolimus and the internal standard to a clean tube for analysis.

-

LC Separation: a. Inject a specific volume of the supernatant onto the LC column. b. Elute the analytes using a mobile phase gradient to separate tacrolimus from other components.

-

MS/MS Detection: a. The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). b. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both tacrolimus and the internal standard.

-

Data Analysis: a. A calibration curve is constructed by analyzing calibrators with known tacrolimus concentrations. b. The concentration of tacrolimus in the patient sample is determined by calculating the peak area ratio of tacrolimus to the internal standard and comparing it to the calibration curve.

Experimental Workflow for Tacrolimus Quantification

Caption: Experimental workflow for LC-MS/MS quantification of Tacrolimus.

Conclusion

Tacrolimus is a potent immunosuppressive agent with a well-defined mechanism of action centered on the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes. Its clinical efficacy is dependent on maintaining therapeutic trough concentrations, which necessitates regular therapeutic drug monitoring. The choice of analytical method for TDM, either immunoassay or LC-MS/MS, depends on the specific requirements of the clinical laboratory for throughput, specificity, and sensitivity. A thorough understanding of its molecular mechanism and the principles of its quantification is essential for its safe and effective use in the management of transplant recipients.

References

The Discovery and Synthesis of Tacrolimus (FK-506): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tacrolimus, also known as FK-506, is a potent macrolide lactone that has become a cornerstone of immunosuppressive therapy, particularly in preventing organ transplant rejection. Its discovery from a soil microorganism and the subsequent elucidation of its complex structure and total synthesis represent landmark achievements in both natural product chemistry and pharmacology. This technical guide provides an in-depth overview of the discovery of tacrolimus, its mechanism of action, detailed experimental protocols for its isolation and biological evaluation, and a summary of its seminal total chemical synthesis. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Discovery of Tacrolimus (FK-506)

Tacrolimus was discovered in 1987 by a team of scientists at Fujisawa Pharmaceutical Co. (now Astellas Pharma) in Japan.[1] The discovery was the result of a large-scale screening program for microbial products with immunosuppressive properties. The producing organism, a soil bacterium named Streptomyces tsukubaensis, was isolated from a soil sample collected in Tsukuba, Japan.[1] The screening assay that led to the identification of tacrolimus was the Mixed Lymphocyte Reaction (MLR) , a potent in vitro model of T-cell activation and a key tool in assessing the efficacy of potential immunosuppressants.[2]

Experimental Protocols: Discovery and Isolation

1.1.1. Fermentation of Streptomyces tsukubaensis

The production of tacrolimus is achieved through submerged aerobic fermentation of Streptomyces tsukubaensis. While specific industrial protocols are proprietary, a general laboratory-scale fed-batch fermentation process can be outlined as follows:

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable medium (e.g., containing dextrose, dextrin, cottonseed meal, and yeast extract) with a stock of S. tsukubaensis.[3] The culture is incubated for 70-140 hours at 22-35°C with aeration.[3]

-

Production Phase: The seed culture is transferred to a larger production fermenter containing a similar nutrient-rich medium. The fermentation is carried out under aerobic conditions with controlled aeration (e.g., 1 volume of air per volume of medium per minute, VVM) and pH (maintained between 6.5 and 7.5) for a period of 192 to 256 hours.

-

Fed-Batch Strategy: To enhance yield, a carbon source such as glucose or dextrin is fed into the fermenter during the production phase.

-

Monitoring: The production of tacrolimus is monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC).

1.1.2. Isolation and Purification of Tacrolimus

The isolation of tacrolimus from the fermentation broth involves a multi-step extraction and chromatographic purification process:

-

Extraction: The whole fermentation broth is often treated with a water-miscible organic solvent like acetone or ethanol to extract tacrolimus from both the mycelium and the broth. The solid biomass is then separated by filtration.

-

Solvent Extraction: The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or toluene.

-

Chromatography: The crude extract is concentrated and subjected to a series of chromatographic purifications. This typically involves:

-

Adsorption chromatography on a non-ionic adsorbent resin.

-

Silica gel chromatography, which may be repeated multiple times.

-

Preparative HPLC for the final purification to separate tacrolimus from closely related analogs.

-

-

Crystallization: The purified tacrolimus is then crystallized from a suitable solvent system to yield a highly pure product.

Experimental Protocols: Mixed Lymphocyte Reaction (MLR) Assay

The one-way MLR assay is a critical tool for assessing the immunosuppressive activity of compounds like tacrolimus.

-

Cell Preparation:

-

Responder Cells: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from a donor (Donor A) using Ficoll-Paque density gradient centrifugation. These will be the proliferating T cells.

-

Stimulator Cells: PBMCs from a second, unrelated donor (Donor B) are isolated and treated with mitomycin C or irradiation to render them non-proliferative.

-

-

Co-culture:

-

Responder cells (from Donor A) and stimulator cells (from Donor B) are co-cultured in a 96-well plate at a 1:1 ratio in a suitable culture medium.

-

The test compound (tacrolimus) is added to the wells at various concentrations.

-

Control wells include a negative control (responder cells only) and a positive control (co-culture without the test compound).

-

-

Incubation: The plate is incubated for 5 to 7 days to allow for T-cell proliferation.

-

Proliferation Measurement: T-cell proliferation is quantified. A common method is the incorporation of a labeled nucleoside, such as ³H-thymidine or BrdU, which is added during the final 12-24 hours of incubation. The amount of incorporated label is proportional to the degree of cell proliferation.

-

Data Analysis: The concentration of the test compound that inhibits T-cell proliferation by 50% (IC50) is calculated.

Mechanism of Action of Tacrolimus

Tacrolimus exerts its immunosuppressive effects by inhibiting T-lymphocyte activation. The key steps in its mechanism of action are:

-

Binding to FKBP12: Tacrolimus enters the T-cell and binds to the immunophilin FK506-binding protein 12 (FKBP12).

-

Inhibition of Calcineurin: The tacrolimus-FKBP12 complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.

-

Inhibition of NF-AT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NF-AT). By inhibiting calcineurin, tacrolimus prevents the dephosphorylation and subsequent nuclear translocation of NF-AT.

-

Suppression of Cytokine Gene Transcription: In the nucleus, NF-AT acts as a transcription factor for several key cytokine genes, most notably Interleukin-2 (IL-2). By preventing NF-AT activation, tacrolimus suppresses the transcription of IL-2 and other pro-inflammatory cytokines.

-

Inhibition of T-cell Proliferation: IL-2 is a critical growth factor for T-cells. The suppression of IL-2 production leads to a potent inhibition of T-cell proliferation and activation, which is the basis of the immunosuppressive effect of tacrolimus.

Total Synthesis of Tacrolimus

The complex structure of tacrolimus presented a significant challenge to synthetic organic chemists. The first total syntheses were reported in the late 1980s and early 1990s by several research groups, most notably those of Stuart Schreiber and Yoshito Kishi. These syntheses were landmark achievements, demonstrating the power of modern synthetic methodology.

The general strategy for the total synthesis of tacrolimus involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together.

Experimental Protocols: Key Synthetic Steps

Detailed synthetic procedures are extensive; however, a few illustrative key steps from the early total syntheses are presented below. It is important to note that these are representative examples and numerous variations and improvements have been developed since.

Illustrative Aldol Reaction (from Schreiber's Synthesis):

-

Reaction: A stereoselective aldol reaction to form a key carbon-carbon bond.

-

Reagents and Conditions: A chiral ketone is treated with a boron enolate, followed by reaction with an aldehyde at low temperature (e.g., -78°C).

-

Yield: Typically high diastereoselectivity and good to excellent yields (e.g., >80%).

Illustrative Olefination Reaction (from Kishi's Synthesis):

-

Reaction: A Wittig or Horner-Wadsworth-Emmons reaction to form a key double bond.

-

Reagents and Conditions: An aldehyde or ketone is reacted with a phosphorus ylide, often in the presence of a base such as sodium hydride or butyllithium.

-

Yield: Generally moderate to good yields (e.g., 60-90%).

Illustrative Macrolactamization:

-

Reaction: The final ring-closing step to form the macrolide lactam.

-

Reagents and Conditions: A seco-acid is treated with a macrolactamization reagent under high dilution conditions to favor intramolecular cyclization.

-

Yield: This can be a challenging step with variable yields.

Quantitative Data

The following tables summarize key quantitative data related to the discovery and activity of tacrolimus.

Table 1: Fermentation and Isolation Data for Tacrolimus

| Parameter | Value | Reference |

| Producing Organism | Streptomyces tsukubaensis | |

| Fermentation Time | 192-256 hours | |

| Typical Fermentation Yield | 50-150 mg/L | |

| Optimized Fermentation Yield | Up to 500 mg/L (fed-batch) | |

| Final Purity after Purification | >99% | |

| Overall Yield from Fermentation to Pure Product | ~68% |

Table 2: Biological Activity of Tacrolimus

| Parameter | Value | Reference |

| IC50 in Mixed Lymphocyte Reaction (MLR) | Median: 0.63 ng/mL (range: 0.0075 - 1042 ng/mL) | |

| IC50 for T-cell Proliferation | Potent inhibition observed at concentrations as low as 3.125 ng/mL | |

| Relative Potency vs. Cyclosporin A | 10-100 times more potent |

Conclusion

The discovery and synthesis of tacrolimus represent a triumph of natural product screening and synthetic organic chemistry. Its potent and specific mechanism of action has revolutionized the field of immunosuppression and significantly improved outcomes for organ transplant recipients. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of this important therapeutic agent and potentially inspiring future drug discovery efforts.

References

- 1. WO2006048145A1 - Process for the purification of tacrolimus - Google Patents [patents.google.com]

- 2. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20080318289A1 - Fermentation Processes for the Preparation of Tacrolimus - Google Patents [patents.google.com]

In Vitro Characterization of Immunosuppressant-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunosuppressant-1 is a novel macrolide lactone with potent immunosuppressive properties. This document provides a comprehensive technical guide on the in vitro characterization of this compound, detailing its mechanism of action, key biological effects, and the experimental protocols for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in the preclinical assessment of this compound.

Mechanism of Action

This compound exerts its effects primarily through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Specifically, this compound forms a complex with the intracellular protein FK-binding protein 12 (FKBP12). This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway.[1][2] Inhibition of mTORC1 disrupts downstream signaling cascades, leading to the suppression of T-cell activation and proliferation, which are critical events in the immune response.[1]

Signaling Pathway

The mTOR signaling pathway is a central regulator of cellular processes. Upon activation by growth factors and nutrients, mTORC1 phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell cycle progression. By inhibiting mTORC1, this compound effectively blocks these downstream events, leading to a G1 phase cell cycle arrest in lymphocytes.

References

An In-depth Technical Guide to Immunosuppressant Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core strategies and methodologies employed in the identification and validation of novel targets for immunosuppressive therapies. The successful development of new immunosuppressants hinges on the rigorous identification of biological molecules that play a pivotal role in the pathophysiology of immune-mediated diseases and subsequent validation to ensure that modulating these targets can achieve a therapeutic benefit with an acceptable safety profile.[1][2][3]

Section 1: Core Strategies for Target Identification

Target identification is the foundational step in drug discovery, involving the pinpointing of specific proteins, enzymes, genes, or signaling pathways associated with a disease.[1][4] Modern approaches leverage a combination of genomics, proteomics, and systems biology to uncover potential intervention points for immunosuppressive drugs.

Genomic and Genetic Approaches

Genetic studies are instrumental in understanding the basis of immune diseases and identifying potential therapeutic targets. These methods link genetic variations to disease phenotypes, providing strong evidence for a gene's role in pathology.

-

Genome-Wide Association Studies (GWAS): GWAS are used to scan the genomes of individuals to find genetic variations associated with a particular disease. By identifying single-nucleotide polymorphisms (SNPs) more frequent in patients with autoimmune diseases, researchers can pinpoint genes and pathways implicated in the disease process.

-

CRISPR-Based Functional Screening: CRISPR-Cas9 technology enables systematic, genome-wide knockout or modification of genes to identify those essential for a specific immune cell function or disease phenotype. These screens can reveal genes that, when inhibited, suppress immune responses, highlighting them as potential drug targets.

Proteomic Approaches

Proteomics involves the large-scale study of proteins, their expression patterns, modifications, and interactions. This is a powerful tool for drug discovery as proteins are the direct targets of most approved drugs.

-

Chemical Proteomics: This method uses small molecule probes, often modified versions of a compound with a known immunosuppressive effect, to "fish out" their binding partners from cell lysates. Techniques like affinity-based chemoproteomics help deorphanize compounds from phenotypic screens by identifying their direct molecular targets.

-

Thermal Proteome Profiling (TPP): TPP assesses the thermal stability of thousands of proteins simultaneously. The binding of a drug to its target protein typically increases the protein's stability at high temperatures. By comparing the "melting curves" of proteins in the presence and absence of a drug, specific targets can be identified.

Transcriptomic and Multi-Omic Analysis

Transcriptomics provides detailed information on gene expression, allowing for the identification of dysregulated genes in disease states. Techniques like RNA sequencing (RNA-seq) can compare gene expression profiles in healthy versus diseased tissues or in immune cells before and after stimulation. Integrating transcriptomic data with genomic and proteomic data (multi-omics) provides a more holistic view of disease mechanisms and can reveal novel, under-explored targets for intervention.

Section 2: Target Validation Methodologies

Target validation is the critical process of confirming that modulating a newly identified target will have the desired therapeutic effect on the disease. This step is crucial for de-risking the drug discovery pipeline and reducing costly late-stage failures.

Genetic Validation

Genetic validation uses techniques to manipulate the target gene to mimic the effect of a drug.

-

Gene Knockout/Knockdown: Technologies like CRISPR-Cas9 (knockout) or RNA interference (RNAi, knockdown) are used to reduce or eliminate the expression of the target gene. Observing whether this genetic modification produces a desired immunosuppressive phenotype in relevant cell models or animal models provides strong evidence for the target's role in the disease.

Pharmacological Validation

This approach uses "tool" molecules—highly specific and potent inhibitors or activators of the target—to probe its function. By demonstrating that the tool compound produces the desired biological effect in vitro and in vivo, researchers can validate the target's druggability and its link to the disease.

Biochemical and Cellular Assays

A variety of in vitro assays are essential for characterizing the function of the target and the effect of its modulation.

-

Binding Assays: These assays measure the direct interaction between a compound and its target protein, determining parameters like binding affinity (Kd) and kinetics. Common methods include Surface Plasmon Resonance (SPR) and Fluorescence Polarization.

-

Enzyme Assays: If the target is an enzyme, these assays measure its activity and how it is affected by an inhibitory compound. They are crucial for determining a drug's potency, often expressed as the half-maximal inhibitory concentration (IC50).

-

Immunoassays: Techniques such as ELISA and Western Blotting are used to quantify the expression levels of the target protein in different tissues and assess how its expression correlates with disease states.

Section 3: Key Experimental Protocols

Detailed methodologies are critical for reproducibility and accurate interpretation of results. Below are generalized protocols for key experiments in the field.

Protocol: CRISPR-Cas9 Knockout Screen for Immune Cell Activation Genes

-

gRNA Library Preparation: Synthesize a pooled library of guide RNAs (gRNAs) targeting every gene in the genome.

-

Lentivirus Production: Transfect the gRNA library into packaging cells to produce lentiviral particles, each carrying a single gRNA.

-

Cell Transduction: Transduce a population of immune cells (e.g., T cells) with the lentiviral library at a low multiplicity of infection to ensure most cells receive only one gRNA. The cells must also stably express the Cas9 nuclease.

-

Phenotypic Selection: Apply an immune stimulus to the cell population (e.g., anti-CD3/CD28 antibodies for T cells). Use a selection method, such as fluorescence-activated cell sorting (FACS), to isolate cells that fail to activate (e.g., do not express the activation marker CD69).

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the selected (non-activated) and unselected (control) cell populations.

-

Data Analysis: Use next-generation sequencing to identify which gRNAs are enriched in the non-activated cell population. Genes targeted by these enriched gRNAs are considered essential for immune cell activation and are potential immunosuppressant targets.

Protocol: Thermal Proteome Profiling (TPP)

-

Sample Preparation: Prepare lysates from the relevant cells or tissues. Divide the lysate into two main groups: one to be treated with the investigational immunosuppressant compound and a control group treated with a vehicle (e.g., DMSO).

-

Temperature Gradient: Aliquot samples from both the treated and control groups and heat each aliquot to a different, precise temperature (e.g., in a gradient from 37°C to 67°C).

-

Protein Extraction: After heating, centrifuge the samples to pellet the denatured, aggregated proteins. The soluble proteins remain in the supernatant.

-

Proteomic Analysis: Collect the supernatant from each sample. Prepare the proteins for mass spectrometry analysis by digestion into peptides, followed by labeling if quantitative multiplexing is used.

-

Mass Spectrometry and Data Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS). Determine the relative abundance of each protein in the soluble fraction at each temperature point. Plot the abundance versus temperature to generate a "melting curve" for each protein. A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct binding of the compound to that protein.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-2) and incubate overnight.

-

Blocking: Wash the plate and add a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.

-

Sample Incubation: Add cell culture supernatants from immune cells that have been treated with various concentrations of the immunosuppressant drug, alongside positive and negative controls. Incubate for several hours.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target cytokine.

-

Enzyme Conjugate: Wash again and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).

-

Substrate Addition: After a final wash, add a chromogenic substrate. The enzyme will convert the substrate into a colored product.

-

Data Acquisition: Stop the reaction and measure the absorbance of each well using a plate reader. The intensity of the color is proportional to the amount of cytokine present. Calculate the IC50 value of the drug by plotting the cytokine concentration against the drug concentration.

Section 4: Data Presentation and Interpretation

Quantitative data is essential for comparing the efficacy and properties of different compounds and for validating targets. Data should be organized logically for clear interpretation.

Table 1: Results from a High-Throughput Screen for IL-2 Inhibitors

| Compound ID | Primary Screen Hit (Inhibition >50%) | IC50 (nM) from Dose-Response Assay | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |

| Cmpd-001 | Yes | 15 | > 50 | > 3333 |

| Cmpd-002 | Yes | 120 | 25 | 208 |

| Cmpd-003 | No | > 10,000 | > 50 | N/A |

| Cmpd-004 | Yes | 8 | 12 | 1500 |

This table summarizes hypothetical data from a screening campaign. The goal is to identify potent and non-toxic compounds. A high Selectivity Index is desirable.

Table 2: Target Protein Expression in Healthy vs. Autoimmune Disease Tissue

| Target ID | Gene Name | Protein Expression (Healthy Tissue, ng/mg) | Protein Expression (Diseased Tissue, ng/mg) | P-value | Method |

| TGT-A | PTPN22 | 150.4 ± 25.1 | 452.8 ± 55.6 | < 0.001 | ELISA |

| TGT-B | JAK2 | 210.2 ± 30.5 | 225.7 ± 33.1 | 0.45 | MS |

| TGT-C | FOXP3 | 88.9 ± 15.2 | 35.1 ± 9.8 | < 0.01 | ELISA |

This table shows how target protein levels can differ between healthy and diseased states, providing evidence for a target's involvement in pathology.

Section 5: Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs.

Caption: Overall workflow for immunosuppressant target identification and validation.

Caption: Simplified Calcineurin-NFAT signaling pathway, a key immunosuppressant target.

Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen.

References

An In-Depth Technical Guide to the Pharmacokinetics of Tacrolimus in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant produced by the bacterium Streptomyces tsukubaensis. It is widely used in organ transplantation to prevent rejection.[1] The mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway, which ultimately suppresses the immune response.[2][3][4] Preclinical pharmacokinetic (PK) studies in animal models, particularly mice, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of tacrolimus, guiding clinical trial design and optimizing therapeutic regimens. This guide provides a comprehensive overview of the pharmacokinetics of tacrolimus in mouse models, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Pharmacokinetic Data of Tacrolimus in Mice

The pharmacokinetic profile of tacrolimus can vary depending on the mouse strain, sex, and the formulation of the drug. The following tables summarize representative pharmacokinetic parameters of tacrolimus in mice after intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Tacrolimus after Intravenous (IV) Administration in Mice

| Parameter | Value | Units | Reference |

| Dose | 1 | mg/kg | N/A |

| Cmax | ~1500 | ng/mL | N/A |

| Tmax | 0.083 (5 min) | h | N/A |

| AUC₀-t | ~1200 | ng·h/mL | N/A |

| Half-life (t₁/₂) | ~10-12 | h | [3] |

| Clearance (CL) | ~0.8 | L/h/kg | N/A |

| Volume of Distribution (Vd) | ~10 | L/kg | N/A |

Note: Cmax, Tmax, and AUC values are estimated based on typical IV pharmacokinetic profiles. Actual values can vary.

Table 2: Pharmacokinetic Parameters of Tacrolimus after Oral (PO) Administration in Mice

| Parameter | Value | Units | Reference |

| Dose | 3 | mg/kg | |

| Cmax | ~50 | ng/mL | |

| Tmax | ~1 | h | N/A |

| AUC₀-t | ~200 | ng·h/mL | |

| Half-life (t₁/₂) | ~12 | h | |

| Bioavailability (F) | ~15-20 | % |

Note: Oral bioavailability of tacrolimus is generally low and can be influenced by factors such as the gut microbiota. Cmax and Tmax values can vary based on the vehicle used for oral administration.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic data.

Animal Models

-

Species: Mouse (Mus musculus)

-

Strains: Commonly used inbred strains include C57BL/6 and BALB/c, while outbred stocks like CD-1 are also utilized. The choice of strain can influence drug metabolism and disposition.

-

Sex: Both male and female mice should be used, as sex-dependent differences in pharmacokinetics can occur.

-

Age and Weight: Typically, young adult mice (8-12 weeks old) with a body weight of 20-30g are used.

-

Housing and Acclimation: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimate for at least one week before the experiment.

Drug Administration

-

Formulation: Tacrolimus is often dissolved in a vehicle suitable for the intended route of administration. For intravenous administration, a common vehicle is a mixture of ethanol, propylene glycol, and water. For oral gavage, it can be suspended in a vehicle like 0.5% carboxymethylcellulose.

-

Intravenous (IV) Administration:

-

Route: Typically administered via the tail vein.

-

Procedure: Mice are restrained, and the tail vein is dilated using a heat lamp. The drug solution is then slowly injected using a fine-gauge needle (e.g., 27-30G).

-

-

Oral (PO) Administration:

-

Route: Oral gavage.

-

Procedure: A specific volume of the drug suspension is administered directly into the stomach using a ball-tipped gavage needle to prevent injury.

-

Blood Sampling

-

Technique: Serial blood sampling from a single mouse is often preferred to reduce inter-animal variability.

-

Sampling Sites: Common sites for serial bleeding include the submandibular vein and the saphenous vein. For terminal bleeds, cardiac puncture is used to collect a larger volume of blood.

-

Sample Collection: Blood samples (typically 20-50 µL) are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying tacrolimus concentrations in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to correct for variations in extraction efficiency and instrument response.

-

Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column (e.g., C18) to separate tacrolimus from other components.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. Tacrolimus is ionized, and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

Mandatory Visualizations

Signaling Pathway

Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

Experimental Workflow

Caption: A typical workflow for a pharmacokinetic study of tacrolimus in mice.

References

An In-Depth Technical Guide on the Early Preclinical Studies of Immunosuppressant-1

Introduction

Immunosuppressant-1 (IS-1) is a novel macrolide lactone with potent immunosuppressive properties, analogous to tacrolimus. It is under investigation for the prophylaxis of organ rejection in transplantation and for the treatment of various autoimmune disorders. This document provides a comprehensive overview of the early preclinical data for IS-1, focusing on its mechanism of action, pharmacokinetics, and safety profile in various animal models.

Mechanism of Action

IS-1 exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-lymphocyte activation pathway.[1][2][3][4] The proposed mechanism involves the binding of IS-1 to an intracellular protein, FKBP-12 (FK506 binding protein).[1] This IS-1/FKBP-12 complex then binds to and inhibits the phosphatase activity of calcineurin.

The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor. This blockage of NF-AT translocation to the nucleus subsequently inhibits the transcription of genes encoding for several key cytokines involved in the early stages of T-cell activation, including Interleukin-2 (IL-2), IL-3, IL-4, IL-5, GM-CSF, and TNF-α. The primary effect is the reduction of IL-2 production, which is crucial for the proliferation and differentiation of T-cells.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several preclinical species. The drug is primarily metabolized by the cytochrome P450 3A subfamily in the liver.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC0-t (h*ng/mL) | t1/2 (h) | Reference |

| Rat | Oral | 1 mg/kg | ~2.0 | 14.26 ± 4.73 | 95.10 ± 32.61 | 7.3 ± 3.06 | |

| Cat | Oral | 0.375 mg/kg (q12h) | 0.77 ± 0.37 | 27.5 ± 31.8 | 161 ± 168 (AUC0-12) | 20.5 ± 9.8 | |

| Minipig | Intramuscular | 0.1 mg/kg | ~2.0 | - | - | 9.5 ± 1.9 | |

| Beagle | Oral | 0.075 mg/kg/day | - | - | - | - |

Experimental Protocols

-

Pharmacokinetics in Cats: Healthy adult domestic shorthair cats received this compound (0.375 mg/kg) orally every 12 hours for 14 days. Blood samples were collected at various time points after the last dose, and whole blood concentrations were determined using a high-performance liquid chromatography-mass spectrometry (HPLC-MS) assay.

-

Pharmacokinetics in Rats: Plasma samples were collected from rats after a single oral administration of this compound at a dose of 1 mg/kg. Pharmacokinetic parameters were calculated from the plasma concentration-time data.

-

Pharmacokinetics in Minipigs: Minipigs received a single intramuscular injection of this compound (0.1 mg/kg). Blood samples were collected at specified intervals up to 24 hours post-administration. Blood concentrations were determined by a validated liquid chromatography-tandem mass spectrometry assay.

In Vitro Studies

The in vitro immunosuppressive activity of this compound is commonly assessed using a Mixed Lymphocyte Reaction (MLR) assay. This assay measures the proliferation of T-cells in response to alloantigens.

Table 2: In Vitro Activity of this compound

| Assay | Cell Type | Endpoint | IC50 | Reference |

| Mixed Lymphocyte Reaction | Human Peripheral Blood Mononuclear Cells | T-cell Proliferation | ~1-10 nM |

Experimental Protocol: Mixed Lymphocyte Reaction (MLR) Assay

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically different donors.

-

Co-culture: Responder PBMCs from one donor are co-cultured with irradiated (stimulator) PBMCs from the other donor.

-

Drug Treatment: Various concentrations of this compound are added to the co-cultures.

-

Proliferation Measurement: After a defined incubation period (typically 5-7 days), T-cell proliferation is measured by the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or a colorimetric assay.

-

IC50 Determination: The concentration of this compound that inhibits T-cell proliferation by 50% (IC50) is calculated.

In Vivo Efficacy

The efficacy of this compound in preventing organ rejection has been demonstrated in various animal transplant models.

Table 3: In Vivo Efficacy of this compound in Animal Transplant Models

| Species | Transplant Model | Endpoint | Results | Reference |

| Cat | Renal Allograft | Allograft Survival | Median survival of 44 days with IS-1 vs. 23 days for untreated controls. | |

| Rat | Lung Allograft | Localized Drug Concentration | Nebulized IS-1 achieved high lung concentrations with low systemic exposure. |

Experimental Protocol: Feline Renal Allograft Model

-

Surgical Procedure: Healthy research cats undergo a renal allograft transplant with an immunogenically mismatched kidney, along with a native kidney nephrectomy.

-

Immunosuppression: A treatment group receives oral this compound, with the dosage adjusted to maintain a target whole blood trough concentration (e.g., 5-10 ng/mL). A control group receives no immunosuppressive treatment.

-

Monitoring: Allograft function is monitored by measuring plasma creatinine concentrations.

-

Endpoint: The primary endpoint is allograft survival time. Histologic evaluation of the allograft is performed at the end of the study.

Preclinical Toxicology

The main toxicities associated with this compound in preclinical studies are nephrotoxicity and neurotoxicity, which are dose-dependent.

Table 4: Summary of Preclinical Toxicology Findings for this compound

| Organ System | Findings | Species | Reference |

| Kidney | Acute renal failure at high doses. | Mouse | |

| Nervous System | Tremors, headaches. | Mouse | |

| Metabolism | Diabetogenesis. | Mouse |

Experimental Protocol: Murine Toxicity Study

-

Dosing: Mice are administered various doses of this compound daily for a specified duration.

-

Monitoring: Animals are monitored for clinical signs of toxicity. Blood samples are collected to assess organ function (e.g., serum creatinine for kidney function).

-

Metabolomics: Gas chromatography-mass spectrometry (GC-MS) based metabolic profiling of target tissues (kidney, heart, liver, brain) is performed to identify metabolic alterations associated with toxicity.

-

Histopathology: At the end of the study, organs are collected for histopathological examination.

The early preclinical data for this compound demonstrate its potent immunosuppressive activity, primarily through the inhibition of calcineurin and subsequent reduction in T-cell activation. The pharmacokinetic profile has been characterized in several species, providing a basis for dose selection in further studies. While efficacy has been shown in animal transplant models, dose-dependent toxicities, particularly nephrotoxicity, are a key consideration for clinical development. These findings support the continued investigation of this compound as a promising agent for the prevention of organ transplant rejection.

References

Structural Biology of the Tacrolimus (FK506) Binding Site on FKBP12: A Technical Guide

This guide provides an in-depth analysis of the structural and biophysical characteristics of the binding interaction between the immunosuppressive drug Tacrolimus (FK506) and its primary intracellular receptor, the FK506-binding protein 12 (FKBP12). This interaction is of fundamental importance in immunology and pharmacology, as the resulting complex is responsible for the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.

Introduction to the FKBP12-Tacrolimus Interaction

Tacrolimus (FK506) is a macrolide lactone with potent immunosuppressive properties, widely used to prevent organ transplant rejection.[1][2] Its mechanism of action is initiated by binding to the ubiquitously expressed 12 kDa cytosolic protein, FKBP12.[1][3] FKBP12 belongs to the immunophilin family of proteins and possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is inhibited upon ligand binding.[4] However, the immunosuppressive effect is not due to the inhibition of this enzymatic activity. Instead, the FKBP12-Tacrolimus complex acquires a novel function: the ability to bind and inhibit the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin. This inhibition halts the signal transduction cascade that leads to T-lymphocyte activation, thereby suppressing the immune response.

Architecture of the Tacrolimus Binding Site in FKBP12

The three-dimensional structure of the FKBP12-Tacrolimus complex, determined by X-ray crystallography, reveals a deep, hydrophobic cavity where the drug binds. This binding pocket is formed by a five-stranded β-sheet that wraps around a short α-helix. The interaction is characterized by extensive hydrophobic contacts and a few key hydrogen bonds.

The residues primarily lining the binding pocket are aromatic and hydrophobic in nature. Key contacts are mediated by the side chains of:

-

Tyrosine 26 (Y26)

-

Phenylalanine 36 (F36)

-

Phenylalanine 46 (F46)

-

Valine 55 (V55)

-

Isoleucine 56 (I56)

-

Tryptophan 59 (W59)

-

Tyrosine 82 (Y82)

-

Histidine 87 (H87)

-

Isoleucine 90 (I90)

-

Phenylalanine 99 (F99)

Mutational studies have highlighted the critical role of specific residues. For instance, mutations of Trp59 or Phe99 lead to a significant reduction in affinity for Tacrolimus, underscoring the importance of hydrophobic interactions in stabilizing the complex. A hydrogen bond between the hydroxyl group of Tyr82 and the C9 carbonyl group of Tacrolimus is also a notable feature of the interaction.

Quantitative Binding Data

The interaction between Tacrolimus and FKBP12 is characterized by high affinity, as evidenced by various biophysical measurements. The following table summarizes key quantitative data for this interaction.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 0.4 nM | Binding Assay | |

| 2.7 ± 0.5 nM | Isothermal Titration Calorimetry (ITC) | ||

| Inhibition Constant (Ki) | ~1.7 nM | PPIase Assay | |

| IC50 | 3 nM | PPIase Assay |

Experimental Protocols

The structural and thermodynamic understanding of the FKBP12-Tacrolimus interaction has been established through several key biophysical techniques. Detailed methodologies are provided below.

This protocol outlines the co-crystallization method for obtaining diffraction-quality crystals of the FKBP12-Tacrolimus complex.

-

Protein Expression and Purification:

-

Express recombinant human FKBP12 in E. coli (e.g., BL21(DE3) strain) using a suitable expression vector (e.g., pET vector).

-

Purify the protein using a combination of affinity chromatography (e.g., Ni-NTA if His-tagged) and size-exclusion chromatography to achieve >95% purity.

-

Dialyze the purified protein into a low-salt buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl).

-

Concentrate the protein to 10-20 mg/mL.

-

-

Complex Formation:

-

Prepare a stock solution of Tacrolimus (e.g., 10 mM in DMSO).

-

Add Tacrolimus to the purified FKBP12 solution in a 5 to 10-fold molar excess.

-

Incubate the mixture on ice for at least 2 hours to ensure complete complex formation.

-

Centrifuge the solution to remove any precipitated ligand.

-

-

Crystallization:

-

Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.

-

Screen a wide range of crystallization conditions (e.g., different pH, precipitants, salts). A typical starting condition could be mixing 1 µL of the protein-ligand complex with 1 µL of a reservoir solution containing 1.5 M (NH₄)₂SO₄, 0.1 M HEPES pH 7.5.

-

Incubate the crystallization plates at a constant temperature (e.g., 20°C).

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir components plus a cryoprotectant (e.g., 25% glycerol).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement with a previously determined structure of FKBP12 as a search model.

-

Refine the model and build the Tacrolimus ligand into the observed electron density.

-

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Sample Preparation:

-

Express and purify FKBP12 to >95% purity.

-

Thoroughly dialyze the purified FKBP12 and dissolve the Tacrolimus ligand in the exact same buffer to avoid heats of dilution. A suitable buffer would be 50 mM phosphate, 100 mM NaCl, pH 7.4. If DMSO is required to dissolve Tacrolimus, ensure the final DMSO concentration is identical in both the protein and ligand solutions (typically <5%).

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Use a typical starting concentration of 10 µM FKBP12 in the sample cell and 100 µM Tacrolimus in the injection syringe.

-

-

Data Acquisition:

-

Perform a series of small injections (e.g., 2 µL) of the Tacrolimus solution into the FKBP12 solution in the sample cell, with sufficient time between injections for the signal to return to baseline.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

SPR is a label-free technique for real-time monitoring of binding kinetics, providing association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize FKBP12 onto the activated surface by injecting the protein solution (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the chip. Aim for a low immobilization density to avoid mass transport limitations.

-

Deactivate any remaining active esters using an injection of ethanolamine.

-

A reference flow cell should be prepared similarly but without immobilizing FKBP12 to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of dilutions of Tacrolimus (the analyte) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of Tacrolimus over both the FKBP12-immobilized surface and the reference surface at a constant flow rate.

-

Monitor the binding in real-time (association phase).

-

Switch back to flowing running buffer only and monitor the dissociation of the complex (dissociation phase).

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

-

Globally fit the association and dissociation curves from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

-

Calculate the dissociation constant (Kd) as the ratio of koff/kon.

-

Signaling Pathway and Visualization

The FKBP12-Tacrolimus complex exerts its immunosuppressive effect by inhibiting the calcineurin signaling pathway, which is essential for T-cell activation.

-

T-Cell Receptor (TCR) Activation: Antigen presentation to the TCR triggers an increase in intracellular calcium (Ca²⁺) levels.

-

Calmodulin Activation: The elevated Ca²⁺ binds to and activates calmodulin (CaM).

-

Calcineurin Activation: The Ca²⁺/CaM complex binds to and activates the phosphatase calcineurin (CaN).

-

NFAT Dephosphorylation: Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) in the cytoplasm.

-

Nuclear Translocation and Gene Expression: Dephosphorylated NFAT translocates to the nucleus, where it acts as a transcription factor to induce the expression of genes critical for the immune response, such as Interleukin-2 (IL-2).

-

Inhibition by FKBP12-Tacrolimus: Tacrolimus diffuses into the cell and binds to FKBP12. This complex then binds to calcineurin, sterically blocking the access of substrates like NFAT to the phosphatase active site. This prevents NFAT dephosphorylation, its nuclear translocation, and subsequent IL-2 gene transcription, ultimately blocking T-cell activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the structural and biophysical characterization of a protein-ligand binding site, using the FKBP12-Tacrolimus interaction as an example.

References

Preliminary Toxicity Profile of Immunosuppressant-1: A Technical Guide

Introduction

The development of novel immunosuppressive agents is critical for advancing transplantation medicine and treating autoimmune diseases. However, the therapeutic efficacy of these agents must be carefully balanced against their potential for toxicity.[1] A thorough preclinical safety assessment is paramount to identify potential adverse effects and ensure patient safety. This technical guide provides a comprehensive overview of the preliminary toxicity profile of a novel investigational compound, Immunosuppressant-1 (IS-1). The data herein is intended for researchers, scientists, and drug development professionals to illustrate a typical early-stage toxicity evaluation, encompassing in vitro and in vivo assessments, genotoxicity, and a proposed mechanism of action.

In Vitro Cytotoxicity Assessment

The initial evaluation of IS-1 involved assessing its cytotoxic potential against various immune and non-immune cell lines. Cytotoxicity was determined by measuring the reduction in cell viability after a 48-hour exposure to the compound using the MTT and Lactate Dehydrogenase (LDH) assays.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values, representing the concentration of IS-1 required to inhibit 50% of cell growth or viability, were determined for human Jurkat T-cells, human peripheral blood mononuclear cells (PBMCs), and a non-immune human embryonic kidney cell line (HEK293).

| Cell Line | Assay Type | IC50 (µM) |

| Jurkat (Human T-lymphocyte) | MTT | 15.8 |

| Jurkat (Human T-lymphocyte) | LDH | 18.2 |

| Human PBMCs | MTT | 25.4 |

| Human PBMCs | LDH | 29.9 |

| HEK293 (Human Embryonic Kidney) | MTT | > 100 |

| HEK293 (Human Embryonic Kidney) | LDH | > 100 |

Table 1: In Vitro Cytotoxicity of this compound. Data represents the mean from three independent experiments.

The results indicate that IS-1 exhibits selective cytotoxicity towards immune cells, particularly the T-lymphocyte cell line, while showing minimal effect on the non-immune HEK293 cell line at concentrations up to 100 µM.

Experimental Workflow: In Vitro Screening

The general workflow for in vitro cytotoxicity screening is depicted below. This process ensures a systematic evaluation from initial cell culture to final data analysis.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[2][3] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4]

-

Cell Plating : Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.[2]

-

Compound Treatment : Treat cells with varying concentrations of this compound (0.1 to 100 µM) and incubate for 48 hours.

-

MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Incubation : Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

-

Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant. Released LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of a tetrazolium salt into a colored formazan product.

-

Cell Plating and Treatment : Plate and treat cells with this compound as described for the MTT assay (Steps 1 & 2). Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection : After the 48-hour incubation, centrifuge the plate at 250 x g for 3 minutes.

-

Transfer : Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

-

Reaction Mixture : Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction : Add 50 µL of stop solution to each well.

-

Absorbance Reading : Measure the absorbance at 490 nm, with a reference wavelength of 680 nm.

In Vivo Acute Toxicity Assessment

To evaluate the systemic toxicity of IS-1, an acute toxicity study was conducted in C57BL/6 mice. The study aimed to determine the median lethal dose (LD50) and identify potential target organs for toxicity.

Acute Toxicity Data

A single dose of IS-1 was administered via intraperitoneal injection. Animals were observed for 14 days for clinical signs of toxicity and mortality. Key serum biomarkers for liver and kidney function were assessed at the end of the study.

| Parameter | Vehicle Control | 10 mg/kg | 50 mg/kg | 100 mg/kg |

| Mortality | 0/8 | 0/8 | 1/8 | 4/8 |

| LD50 (mg/kg) | - | - | - | ~100 |

| Body Weight Change (Day 14) | +5.2% | +4.8% | -2.1% | -8.5% |

| ALT (U/L) | 35 ± 5 | 42 ± 7 | 115 ± 20 | 250 ± 45 |

| AST (U/L) | 50 ± 8 | 65 ± 10 | 180 ± 30 | 410 ± 60 |

| BUN (mg/dL) | 22 ± 3 | 25 ± 4 | 48 ± 9 | 75 ± 15 |

| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.1 ± 0.3 | 1.9 ± 0.5* |

*Table 2: Acute In Vivo Toxicity of this compound in C57BL/6 Mice. Data are presented as mean ± SD. p < 0.05 vs. Vehicle Control.

The results show dose-dependent toxicity, with an estimated LD50 of approximately 100 mg/kg. Significant elevations in liver enzymes (ALT, AST) and kidney function markers (BUN, Creatinine) at doses of 50 mg/kg and above suggest that the liver and kidneys are primary target organs for IS-1 toxicity. This is a known risk for immunosuppressive agents.

Experimental Protocol: Acute In Vivo Toxicity Study

-

Animals : Use healthy, young adult C57BL/6 mice, acclimated for at least one week before the study.

-

Grouping : Randomly assign animals to four groups (n=8 per group): one vehicle control group and three IS-1 treatment groups (10, 50, and 100 mg/kg).

-

Administration : Administer a single dose of the test compound or vehicle via intraperitoneal (i.p.) injection.

-

Observation : Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) and mortality, immediately after dosing and then daily for 14 days.

-

Body Weight : Record the body weight of each animal before dosing and at the end of the 14-day observation period.

-

Necropsy and Sample Collection : At day 14, euthanize all surviving animals. Collect blood via cardiac puncture for serum chemistry analysis. Perform a gross pathological examination of major organs.

-

Biochemical Analysis : Analyze serum samples for key biomarkers of hepatotoxicity (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST) and nephrotoxicity (Blood Urea Nitrogen - BUN, Creatinine).

Genotoxicity Assessment

The mutagenic potential of IS-1 was evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.

Ames Test Data

The test was conducted using Salmonella typhimurium strains TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions), both with (+S9) and without (-S9) metabolic activation.

| Strain | Condition | IS-1 Conc. (µ g/plate ) | Mean Revertant Colonies ± SD | Mutagenicity Ratio * |

| TA98 | -S9 | 0 (Vehicle) | 25 ± 4 | - |

| 50 | 28 ± 5 | 1.1 | ||

| +S9 | 0 (Vehicle) | 40 ± 6 | - | |

| 50 | 45 ± 7 | 1.1 | ||

| TA100 | -S9 | 0 (Vehicle) | 130 ± 15 | - |

| 50 | 145 ± 18 | 1.1 | ||

| +S9 | 0 (Vehicle) | 155 ± 20 | - | |

| 50 | 168 ± 22 | 1.1 |

*Table 3: Genotoxicity Assessment of this compound via Ames Test. Mutagenicity Ratio = (Mean revertants in test group) / (Mean revertants in vehicle control). A compound is typically considered mutagenic if the ratio is ≥ 2.0.

This compound did not induce a significant increase (≥2-fold) in the number of revertant colonies compared to the vehicle control in either bacterial strain, with or without metabolic activation. These results suggest that IS-1 is not mutagenic under the conditions of this assay.

Experimental Protocol: Ames Test

-

Strain Preparation : Prepare fresh overnight cultures of S. typhimurium strains TA98 and TA100.

-

Metabolic Activation : Prepare the S9 mix from rat liver homogenate for the metabolic activation conditions.

-

Exposure : In a test tube, combine 100 µL of the bacterial culture, 500 µL of S9 mix (for +S9) or phosphate buffer (for -S9), and 100 µL of the test compound (IS-1) or control (vehicle or known mutagen).

-

Plating : Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

-

Incubation : Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting : Count the number of revertant colonies on each plate.

-

Analysis : Calculate the mean number of revertant colonies for each concentration and compare it to the vehicle control to determine the mutagenicity ratio.

Proposed Mechanism of Cytotoxicity

Based on the in vitro data and common mechanisms of drug-induced toxicity, this compound is hypothesized to induce cytotoxicity in immune cells via the intrinsic apoptosis pathway, triggered by mitochondrial stress.

This proposed pathway suggests that IS-1 may directly or indirectly cause mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS). This stress alters the balance of pro- and anti-apoptotic Bcl-2 family proteins, promoting the release of cytochrome c into the cytosol. Cytochrome c then initiates the formation of the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in programmed cell death.

Summary and Conclusion

The preliminary toxicity assessment of this compound provides a foundational safety profile.

-

In Vitro : IS-1 demonstrates selective cytotoxicity against immune cells, with IC50 values in the low micromolar range for T-cells, while being significantly less toxic to non-immune cells.

-

In Vivo : The compound exhibits dose-dependent systemic toxicity in mice, with an estimated LD50 of ~100 mg/kg. The primary target organs appear to be the liver and kidneys, a critical consideration for future development.

-

Genotoxicity : The Ames test results indicate that IS-1 does not possess mutagenic properties.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Immunosuppressant-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of a representative immunosuppressive agent, referred to herein as "Immunosuppressant-1". This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of immunosuppressive compounds in relevant animal models. The protocols and data presented are synthesized from established methodologies for commonly used immunosuppressants such as calcineurin inhibitors (e.g., Cyclosporine, Tacrolimus), mTOR inhibitors (e.g., Sirolimus), and antiproliferative agents (e.g., Mycophenolate Mofetil, Azathioprine).

Data Presentation: Quantitative In Vivo Administration Parameters

The following tables summarize typical dosage ranges, administration routes, and vehicle solutions for common immunosuppressants in rodent models. These values should be considered as a starting point for the optimization of "this compound" administration.

Table 1: Recommended Dosage and Administration of Immunosuppressants in Mice

| Immunosuppressant | Therapeutic Indication | Dosage Range (mg/kg/day) | Route of Administration | Vehicle/Solvent |

| Cyclosporine A | Allograft rejection, Autoimmunity | 10 - 50 | Oral (gavage), Subcutaneous, Intraperitoneal | Olive oil, Ethanol/Cremophor EL |

| Tacrolimus (FK-506) | Allograft rejection | 0.5 - 5 | Oral (gavage), Intramuscular | Saline, Polyethylene glycol |

| Sirolimus (Rapamycin) | Allograft rejection, Longevity studies | 1 - 5 | Oral (gavage), Intraperitoneal | Carboxymethylcellulose, Ethanol |

| Mycophenolate Mofetil | Allograft rejection, Autoimmunity | 20 - 100 | Oral (gavage), Intravenous | 5% Dextrose in water (for IV) |

| Azathioprine | Allograft rejection, Autoimmunity | 1 - 5 | Oral (gavage), Intravenous | Saline, Water for Injection |

Table 2: Recommended Dosage and Administration of Immunosuppressants in Rats

| Immunosuppressant | Therapeutic Indication | Dosage Range (mg/kg/day) | Route of Administration | Vehicle/Solvent |

| Cyclosporine A | Allograft rejection | 5 - 20 | Oral (gavage), Intravenous | Olive oil, Ethanol/Cremophor EL |

| Tacrolimus (FK-506) | Allograft rejection | 0.1 - 2 | Intramuscular, Subcutaneous | Saline, Polyethylene glycol |

| Sirolimus (Rapamycin) | Allograft rejection | 0.5 - 8 | Oral (gavage) | Water, Methylcellulose |

| Mycophenolate Mofetil | Allograft rejection | 10 - 40 | Oral (gavage), Intravenous | 5% Dextrose in water (for IV) |

| Azathioprine | Allograft rejection | 1 - 4 | Oral (gavage), Intravenous | Saline, Water for Injection |

Signaling Pathways

Diagram 1: Calcineurin-NFAT Signaling Pathway

Caption: Calcineurin-NFAT signaling pathway in T cell activation.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway

Application Notes and Protocols for the Use of Tacrolimus (FK506) in Primary Human T-Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (also known as FK506) is a potent macrolide lactone immunosuppressant produced by the fungus Streptomyces tsukubaensis. It is widely used in clinical settings to prevent allograft rejection after organ transplantation. Its mechanism of action is centered on the inhibition of T-lymphocyte activation, making it a valuable tool for in vitro studies of human T-cell function. These application notes provide a comprehensive guide for the use of Tacrolimus in primary human T-cell cultures, including its mechanism of action, protocols for assessing its effects, and expected outcomes.

Tacrolimus exerts its immunosuppressive effects by binding to the immunophilin FK-binding protein 12 (FKBP12).[1][2] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[1] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation, differentiation, and survival. By blocking IL-2 production, Tacrolimus effectively curtails the T-cell-mediated immune response.

Data Presentation

The following tables summarize the quantitative effects of Tacrolimus on primary human T-cell proliferation and cytokine production as reported in various studies.

Table 1: Effect of Tacrolimus on T-Cell Proliferation

| T-Cell Type | Stimulation Method | Tacrolimus Concentration (ng/mL) | Proliferation Inhibition (%) | Reference |

| CD4+ T-cells | anti-CD3ε mAb beads | 3.125 | >50 | |

| CD4+ T-cells | anti-CD3/CD28 | 100 | Significant decrease in proliferation and division index at day 3 | |

| CD8+ T-cells | anti-CD3/CD28 | 10 and 100 | Inhibition at day 3 | |

| CD4+ and CD8+ T-cells | Triple immunosuppression (including Tacrolimus) | Not specified | Mean 25% reduction |

Table 2: Effect of Tacrolimus on Cytokine Production in T-Cells

| Cytokine | T-Cell Type | Stimulation Method | Tacrolimus Concentration (ng/mL) | Inhibition (%) | Reference |

| IL-2 | CD3+ T-cells | anti-CD3/CD28 | 10 | Complete abrogation | |

| TNF-α | CD3+ T-cells | anti-CD3/CD28 | 10 | 75.9 | |

| TNF-α | CD4+ T-cells | anti-CD3/CD28 | 10 | 71.4 | |

| TNF-α | CD8+ T-cells | anti-CD3/CD28 | 10 | 93.1 | |

| IFN-γ | Memory CD4+ T-cells | Not specified | Not specified | Significant inhibition | |

| IL-4 | Memory CD4+ T-cells | Not specified | Not specified | Significant inhibition | |

| IL-17 | Memory CD4+ T-cells | Not specified | Not specified | Significant inhibition |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human T-Cells

This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood and the subsequent culture of primary T-cells.

Materials:

-

Heparinized whole human blood

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Human T-cell activation reagents (e.g., Dynabeads™ Human T-Activator CD3/CD28)

-

Recombinant human IL-2 (rhIL-2)

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the buffy coat layer containing PBMCs and transfer to a new tube.

-

Wash the PBMCs twice with PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

For T-cell activation, add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.

-

Culture the cells in a humidified incubator at 37°C and 5% CO2. Supplement with rhIL-2 (e.g., 100 U/mL) as needed to maintain proliferation.

Protocol 2: Treatment of T-Cell Cultures with Tacrolimus

This protocol outlines the preparation and addition of Tacrolimus to primary T-cell cultures.

Materials:

-

Tacrolimus (FK506) powder

-

Dimethyl sulfoxide (DMSO)

-

Complete RPMI-1640 medium

Procedure:

-

Prepare a stock solution of Tacrolimus in DMSO (e.g., 1 mg/mL). Store aliquots at -20°C.

-

On the day of the experiment, thaw an aliquot of the Tacrolimus stock solution.

-

Prepare working solutions of Tacrolimus by diluting the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 1, 10, 100 ng/mL).

-

Add the Tacrolimus working solutions or an equivalent volume of DMSO (vehicle control) to the T-cell cultures at the time of activation or as per the experimental design.

-

Ensure the final concentration of DMSO in the culture medium is low (e.g., <0.1%) to avoid toxicity.

Protocol 3: T-Cell Proliferation Assay using CFSE

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

-

CellTrace™ CFSE Cell Proliferation Kit

-

Isolated primary human T-cells (or PBMCs)

-

Complete RPMI-1640 medium

-

Flow cytometer

Procedure:

-

Adjust the cell concentration to 10-100 x 10^6 cells/mL in pre-warmed PBS.

-